Resorufin benzyl ether

Descripción general

Descripción

- Este compuesto sirve como sustrato para la enzima citocromo P450 (CYP), específicamente CYP3A4 .

- Tras la escisión enzimática, se libera resorufina, que exhibe máximos de excitación/emisión a 570/580 nm .

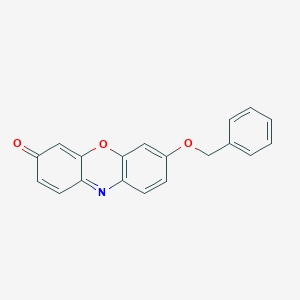

Éter bencílico de resorufina: es un sustrato enzimático fluorescente que se utiliza comúnmente en la investigación y el descubrimiento de fármacos. Su estructura química es .

Métodos De Preparación

Rutas sintéticas: El éter bencílico de resorufina se puede sintetizar mediante diversos métodos. Un enfoque común implica la reacción de resorufina (7-hidroxi-3H-fenoxazin-3-ona) con bromuro de bencilo o cloruro de bencilo.

Condiciones de reacción: La reacción suele tener lugar en condiciones básicas, como el uso de carbonato de potasio (K₂CO₃) como base en un disolvente orgánico (p. ej., dimetilsulfóxido, DMSO).

Producción industrial: Aunque no se produce ampliamente a escala industrial, los investigadores a menudo lo preparan en el laboratorio para aplicaciones específicas.

Análisis De Reacciones Químicas

Reacciones: El éter bencílico de resorufina puede sufrir diversas reacciones, incluidas la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Productos principales: El producto principal es la resorufina, que exhibe una fuerte fluorescencia.

Aplicaciones en la investigación científica

Ensayos bioquímicos: El éter bencílico de resorufina se utiliza ampliamente para evaluar la actividad de la enzima CYP3A4. Los investigadores lo emplean cerca de su aparente para detectar posibles inhibidores o activadores.

Predicción de la interacción fármaco-fármaco: Al controlar las actividades de CYP450, ayuda a predecir las interacciones medicamentosas.

Otras actividades de CYP450: Más allá de CYP3A4, se puede utilizar para estudiar otras isoformas de CYP450.

Aplicaciones Científicas De Investigación

Monitoring Cytochrome P450 Activity

BzRes is extensively employed as a fluorogenic substrate for the detection of cytochrome P450 (CYP) enzyme activity. This enzyme family plays a crucial role in the metabolism of various substances, including drugs and xenobiotics. The fluorescence intensity produced upon enzymatic conversion of BzRes to resorufin provides a sensitive measure of CYP activity.

- Detection of CYP3A4 : BzRes is particularly useful for monitoring CYP3A4 activity, which is significant in drug metabolism and pharmacokinetics .

| Enzyme | Substrate | Detection Method |

|---|---|---|

| CYP3A4 | This compound | Fluorescence Measurement |

Drug Metabolism Studies

BzRes facilitates the study of drug interactions and metabolism by providing insights into how different compounds affect CYP enzyme activities. This application is vital for understanding pharmacological effects and potential drug-drug interactions.

- Case Study : The inhibition of CYP3A4 by extracts from traditional Chinese medicine was investigated using BzRes as a substrate, demonstrating its utility in evaluating herbal remedies' effects on drug metabolism .

Detection of Reactive Species

Recent studies have modified BzRes to enhance its capabilities in detecting reactive species such as peroxynitrite (ONOO⁻). By incorporating specific moieties into the BzRes structure, researchers have developed probes that can respond to oxidative stress markers, expanding its application beyond enzyme monitoring .

- Example : A boronate-modified version of BzRes has been used to detect ONOO⁻ through a self-immolation mechanism, showcasing its versatility in biochemical assays .

Therapeutic Potential

Research has also explored the potential antibacterial properties of resorufin derivatives. Modifications to the resorufin scaffold have been investigated for their efficacy against pathogens like Mycobacterium tuberculosis, indicating that compounds derived from BzRes may have therapeutic applications .

Case Study 1: Inhibition Studies

A study examined the inhibitory effects of various plant extracts on CYP3A4 using BzRes as a substrate. The results highlighted significant variations in enzyme activity based on the extract composition, underscoring the importance of BzRes in pharmacological research.

Case Study 2: Fluorescent Probes Development

Research focusing on developing fluorescent probes for intracellular hydrogen sulfide (H₂S) detection utilized BzRes derivatives. These probes demonstrated improved sensitivity and faster signal generation compared to traditional methods, illustrating the innovative applications of resorufin compounds in cellular biology .

Mecanismo De Acción

- Tras la escisión enzimática por CYP3A4, se libera resorufina. El mecanismo implica grupos de reconocimiento modificados con boronato.

Blancos moleculares: Las enzimas CYP3A4 reconocen y escinden específicamente la parte éter bencílico.

Comparación Con Compuestos Similares

Singularidad: La singularidad del éter bencílico de resorufina reside en su estructura modificada con boronato, que permite la autoinmolación para la detección de ONOO⁻.

Compuestos similares: Aunque el éter bencílico de resorufina destaca, otros derivados de resorufina (p. ej., la propia resorufina) comparten propiedades de fluorescencia similares.

Actividad Biológica

Resorufin benzyl ether (BzRes), with the CAS number 87687-02-3, is a fluorogenic compound widely utilized in biochemical research, particularly for monitoring cytochrome P450 (CYP) enzyme activities. This article provides a comprehensive overview of its biological activity, focusing on its role as a substrate for various CYP enzymes, its applications in pharmacological studies, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 303.31 g/mol

- Density : 1.26 g/cm³

- Boiling Point : 479.9 °C

- Excitation/Emission Wavelengths : 530–570 nm / 590 nm

Role in Cytochrome P450 Activity

Cytochrome P450 enzymes are crucial for drug metabolism and the biotransformation of various compounds in the body. This compound serves as a substrate for these enzymes, particularly CYP3A4, which is involved in the metabolism of approximately 50% of all drugs on the market. The fluorescence generated upon enzymatic reaction allows for sensitive detection and quantification of enzyme activity.

Table 1: Fluorescence Properties of this compound

| Property | Value |

|---|---|

| Excitation Wavelength | 530–570 nm |

| Emission Wavelength | 590 nm |

| Extinction Coefficient | 65,000 cm⁻¹ M⁻¹ |

| Quantum Yield | 0.75 |

This compound is converted to resorufin by CYP enzymes through hydroxylation reactions. This conversion results in an increase in fluorescence intensity proportional to enzyme activity, making it an effective tool for assessing CYP function in various biological samples.

Applications in Research

- Drug Metabolism Studies : BzRes is frequently used to evaluate the effects of drugs on CYP activity, providing insights into potential drug-drug interactions.

- Toxicology Assessments : It aids in understanding how environmental toxins affect metabolic pathways mediated by CYP enzymes.

- Pharmacogenomics : BzRes can be used to study genetic variations in CYP enzymes that influence individual responses to medications.

Case Study 1: Drug Interaction Analysis

A study investigated the inhibitory effects of herbal extracts on CYP3A4 using BzRes as a substrate. The results indicated significant inhibition by certain extracts, suggesting potential interactions that could affect drug metabolism and efficacy .

Case Study 2: Environmental Toxicology

Research demonstrated that exposure to specific pollutants altered CYP3A4 activity as measured by fluorescence changes with BzRes, highlighting its utility in environmental health studies .

Limitations and Considerations

While this compound is a powerful tool for monitoring CYP activity, researchers must consider:

- Specificity : Different CYP enzymes may exhibit varying affinities for BzRes.

- Experimental Conditions : Factors such as buffer composition and incubation time can significantly affect fluorescence readings.

Propiedades

IUPAC Name |

7-phenylmethoxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO3/c21-14-6-8-16-18(10-14)23-19-11-15(7-9-17(19)20-16)22-12-13-4-2-1-3-5-13/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZRYTITWLGTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236553 | |

| Record name | Benzyloxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87687-02-3 | |

| Record name | Benzyloxyresorufin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087687023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyloxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Benzyloxyresorufin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.